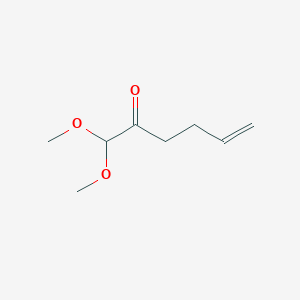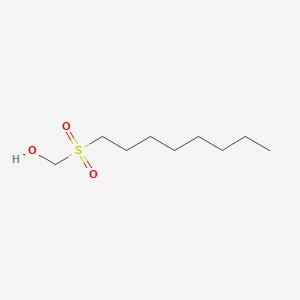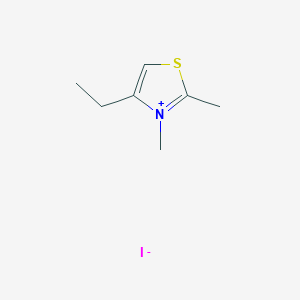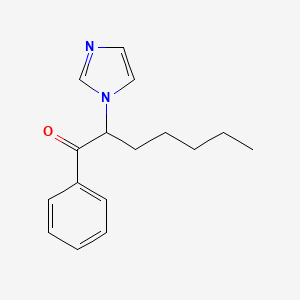
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one is a compound that features an imidazole ring, a phenyl group, and a heptanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Analyse Chemischer Reaktionen
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can undergo reduction reactions to form imidazolines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Addition: The compound can undergo addition reactions with nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, inhibiting their activity . This interaction can lead to the disruption of cellular processes, resulting in antibacterial, antifungal, and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(1H-Imidazol-1-yl)-1-phenylheptan-1-one can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound in scientific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
62514-52-7 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-phenylheptan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-3-5-10-15(18-12-11-17-13-18)16(19)14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
KHYXFMQCHJDUCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




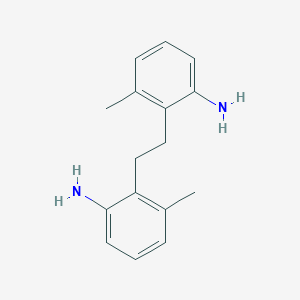
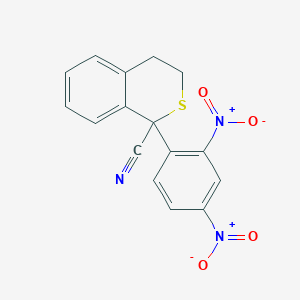
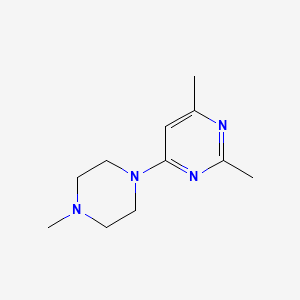
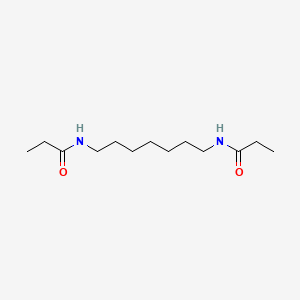
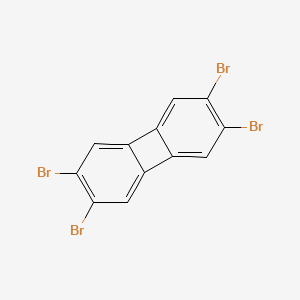
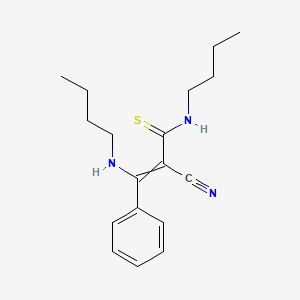

![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
